6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
CAS No.: 321744-85-8
Cat. No.: VC2509068
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321744-85-8 |
|---|---|
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H16N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-5,7,10,15H,6,8-9H2,1H3 |
| Standard InChI Key | FBFHQWFOTVCYJQ-UHFFFAOYSA-N |
| SMILES | CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 |
| Canonical SMILES | CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 |
Introduction
Chemical Identity and Structural Properties
6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is an organic compound characterized by its unique structure that combines an indole ring system with a tetrahydropyridine moiety. The compound has been registered with specific identifiers that allow for its precise identification in chemical databases and research literature.
Molecular Identification
The compound is identified by several standard chemical identifiers, as summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 321744-85-8 |
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
| InChI Key | FBFHQWFOTVCYJQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 |
The compound features a nitrogen-containing heterocyclic structure, with the tetrahydropyridine group attached at the 6-position of the indole ring. This structural arrangement contributes to its unique chemical and biological properties, distinguishing it from similar compounds such as 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, which has the substitution at the 3-position of the indole ring .
Structural Characteristics
The molecular structure consists of two key components:
-
An indole ring system (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring)
-
A 1-methyl-1,2,3,6-tetrahydropyridine group attached at the 6-position of the indole
This structural arrangement creates a molecule with multiple reactive sites and potential for diverse biological interactions. The presence of both the indole NH group and the tertiary amine in the tetrahydropyridine moiety provides hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological targets.
Synthesis Methods and Preparation
The synthesis of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE involves specialized organic chemistry techniques. Understanding these methods is essential for researchers interested in producing this compound for further study or applications.
General Synthetic Approaches
The preparation of this compound typically involves the coupling of appropriately substituted indole derivatives with tetrahydropyridine compounds. The synthetic route often employs palladium-catalyzed cross-coupling reactions to form the desired carbon-carbon bond between the two moieties.
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Indole A | Breast | 10.5 |
| Indole B | Lung | 15.2 |
| Indole C | Colon | 12.8 |
These findings suggest that the indole structure may enhance anticancer efficacy, potentially making 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE worthy of investigation in this context.
Pain Management
Related 3,6-disubstituted indole derivatives have been investigated for their potential in pain management. Research has shown that selective inhibition of neuronal nitric oxide synthase (nNOS) can be beneficial in treating pain conditions such as migraine and chronic tension-type headache (CTTH) . Compound 16 from a related series was shown to reverse thermal hyperalgesia in the Chung model of neuropathic pain, while demonstrating minimal vasoconstrictive effects on human coronary arteries .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications. For indole-tetrahydropyridine hybrid compounds, several structural elements appear to influence activity.
Key Structural Determinants
Research on related compounds indicates that the position of substitution on the indole ring significantly affects biological activity. For instance, 3,6-disubstituted indole derivatives have shown promising activity as nitric oxide synthase inhibitors . The substitution pattern on the tetrahydropyridine moiety also appears to influence selectivity for different biological targets.
Comparison with Related Compounds
6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE can be compared with several related compounds to understand structure-activity relationships:
-
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound differs in having the tetrahydropyridine group attached at position 3 rather than position 6 of the indole ring
-
1-Methyl-1,2,3,6-tetrahydropyridine (CAS: 694-55-3): This simpler compound lacks the indole moiety but serves as a key component in the synthesis of the target compound
-
N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide: This more complex derivative has shown selective inhibition of human neuronal nitric oxide synthase
The latter compound is particularly notable, as it demonstrated 90-fold selectivity for neuronal NOS over endothelial NOS and 309-fold selectivity over inducible NOS . This suggests that the basic indole-tetrahydropyridine scaffold can be further modified to achieve highly selective biological activities.
Current Research Status and Future Directions
While specific research focusing directly on 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is somewhat limited in the available literature, ongoing studies with related compounds suggest several promising research directions.
Current Applications in Research
The compound is currently available as a research chemical from various suppliers, indicating interest in its properties and potential applications. Its primary use appears to be as an intermediate in organic synthesis and as a subject for structure-activity relationship studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume